molecular formula C14H16ClNO3 B1293995 [1-(2-Chlorobenzoyl)piperidin-4-yl]acetic acid CAS No. 1142209-88-8

[1-(2-Chlorobenzoyl)piperidin-4-yl]acetic acid

Cat. No. B1293995
CAS RN: 1142209-88-8
M. Wt: 281.73 g/mol
InChI Key: VYHKDHOWJOSDNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[1-(2-Chlorobenzoyl)piperidin-4-yl]acetic acid” is a chemical compound with the molecular formula C14H16ClNO3 and a molecular weight of 281.74 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring bound to a 2-chlorobenzoyl group and an acetic acid group . The exact structure is not provided in the search results.

Scientific Research Applications

CBPA has been widely used in scientific research and laboratory experiments. It has been used in the synthesis of various pharmaceuticals, such as the anti-inflammatory drug, ketorolac. CBPA has also been studied for its potential therapeutic applications, and has been investigated as an anti-cancer agent. In addition, CBPA has been used in the synthesis of a number of other compounds, such as the anticonvulsant drug, phenytoin.

Mechanism of Action

The mechanism of action of CBPA is not yet fully understood. However, it is believed that CBPA acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, CBPA has been shown to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are inflammatory mediators.
Biochemical and Physiological Effects
CBPA has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to have anti-inflammatory and anti-cancer effects. In addition, CBPA has been shown to have antioxidant and neuroprotective effects. Furthermore, CBPA has been shown to have anti-allergic and anti-microbial effects.

Advantages and Limitations for Lab Experiments

The use of CBPA in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and is readily available. In addition, it is a relatively stable compound, and is relatively easy to synthesize. However, there are also some limitations to the use of CBPA in laboratory experiments. In particular, it is not suitable for use in high-temperature reactions, and it is not suitable for use in reactions involving strong acids or bases.

Future Directions

The potential applications of CBPA are vast, and there are a number of future directions that could be explored. For example, CBPA could be further studied for its potential therapeutic applications, such as its potential use as an anti-cancer agent. In addition, further research could be conducted to explore the potential of CBPA as an anti-inflammatory agent. Furthermore, further research could be conducted to explore the potential of CBPA as an antioxidant and neuroprotective agent. Finally, further research could be conducted to explore the potential of CBPA as an anti-allergic and anti-microbial agent.

Synthesis Methods

CBPA is synthesized through a reaction between 2-chlorobenzoic acid and piperidine. The reaction is carried out in an aqueous solution at a temperature of 80-90°C, and the reaction is typically completed in 1-2 hours. The product is isolated by filtration, and the crude CBPA is purified by crystallization. The yield of the reaction is typically in the range of 70-80%.

Safety and Hazards

“[1-(2-Chlorobenzoyl)piperidin-4-yl]acetic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause serious eye irritation and respiratory irritation . Protective measures include wearing personal protective equipment/face protection and ensuring adequate ventilation .

properties

IUPAC Name

2-[1-(2-chlorobenzoyl)piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3/c15-12-4-2-1-3-11(12)14(19)16-7-5-10(6-8-16)9-13(17)18/h1-4,10H,5-9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHKDHOWJOSDNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC(=O)O)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601250377
Record name 4-Piperidineacetic acid, 1-(2-chlorobenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601250377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1142209-88-8
Record name 4-Piperidineacetic acid, 1-(2-chlorobenzoyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142209-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidineacetic acid, 1-(2-chlorobenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601250377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.